molecular formula C48H36CoN4 B11924466 Cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,23-diide

Cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,23-diide

Cat. No.: B11924466
M. Wt: 727.8 g/mol
InChI Key: GAGCYGPTUZOPHZ-UHFFFAOYSA-N
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Description

Cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,23-diide is a coordination compound that belongs to the class of metalloporphyrins. Metalloporphyrins are macrocyclic compounds that play a crucial role in various biological and chemical processes due to their unique structural and electronic properties. This particular compound features a cobalt ion coordinated to a porphyrin ring substituted with four methylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,23-diide typically involves the following steps:

    Preparation of the Porphyrin Ligand: The porphyrin ligand, 5,10,15,20-tetrakis(4-methylphenyl)porphyrin, is synthesized through a condensation reaction between pyrrole and 4-methylbenzaldehyde in the presence of an acid catalyst such as trifluoroacetic acid.

    Metallation: The prepared porphyrin ligand is then metallated with cobalt(II) acetate or cobalt(II) chloride in a suitable solvent like chloroform or methanol. The reaction is usually carried out under reflux conditions to ensure complete coordination of the cobalt ion to the porphyrin ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Porphyrin Ligand: Large-scale condensation reactions using industrial reactors.

    Metallation in Continuous Flow Reactors: Metallation is performed in continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,23-diide undergoes various chemical reactions, including:

    Oxidation: The cobalt center can undergo oxidation reactions, forming higher oxidation states.

    Reduction: The compound can be reduced back to its original oxidation state.

    Substitution: Ligand substitution reactions can occur at the cobalt center.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are used.

    Substitution: Ligand exchange can be facilitated by using coordinating solvents like acetonitrile or dimethyl sulfoxide.

Major Products

    Oxidation: Higher oxidation state cobalt porphyrins.

    Reduction: Original cobalt(II) porphyrin.

    Substitution: New cobalt porphyrin complexes with different ligands.

Scientific Research Applications

Cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,23-diide has diverse applications in scientific research:

    Catalysis: It is used as a catalyst in oxidation and reduction reactions due to its ability to undergo reversible redox changes.

    Electrocatalysis: The compound is employed in electrocatalytic processes, such as the reduction of oxygen in fuel cells.

    Photodynamic Therapy: Its photophysical properties make it suitable for use in photodynamic therapy for cancer treatment.

    Sensors: The compound is used in the development of chemical sensors for detecting gases and other analytes.

Mechanism of Action

The mechanism of action of Cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,23-diide involves the coordination of the cobalt ion to the porphyrin ring, which allows it to participate in various redox reactions. The cobalt center can alternate between different oxidation states, facilitating electron transfer processes. This property is crucial for its catalytic and electrocatalytic activities.

Comparison with Similar Compounds

Similar Compounds

  • Cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,23-diide
  • Iron(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,23-diide
  • Nickel(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,23-diide

Uniqueness

Cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,23-diide is unique due to its specific electronic properties and the ability of the cobalt center to undergo reversible redox changes. This makes it particularly effective in catalytic and electrocatalytic applications compared to its iron and nickel counterparts.

Properties

Molecular Formula

C48H36CoN4

Molecular Weight

727.8 g/mol

IUPAC Name

cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,23-diide

InChI

InChI=1S/C48H36N4.Co/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2

InChI Key

GAGCYGPTUZOPHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C9=CC=C(C=C9)C)[N-]3.[Co+2]

Origin of Product

United States

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